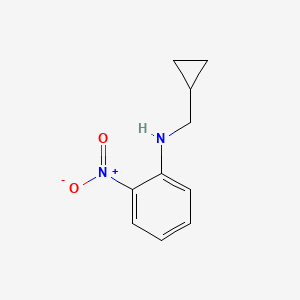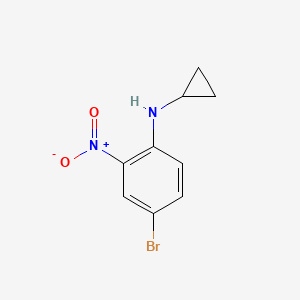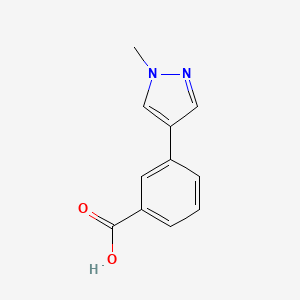
3-(1-methyl-1H-pyrazol-4-yl)benzoic acid
説明
“3-(1-Methyl-1H-pyrazol-4-yl)benzoic acid” is a chemical compound with the molecular formula C11H10N2O2 . It has a molecular weight of 202.21 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The InChI code for “3-(1-methyl-1H-pyrazol-4-yl)benzoic acid” is 1S/C11H10N2O2/c1-13-7-10 (6-12-13)8-3-2-4-9 (5-8)11 (14)15/h2-7H,1H3, (H,14,15) . This code provides a standard way to encode the compound’s molecular structure .科学的研究の応用
1. Anticancer Activity
3-(1-methyl-1H-pyrazol-4-yl)benzoic acid derivatives show potential in cancer research. A study by Jing et al. (2012) synthesized 4-(1H-indol-3-yl-methylene)-1H-pyrazol-5(4H)-one derivatives, including a compound with similar structural features to 3-(1-methyl-1H-pyrazol-4-yl)benzoic acid. They found these compounds to exhibit anticancer activity against various cancer cells, including lung cancer cells A549 and PC-9. Compounds with benzyl at the indole and carboxyl at the phenyl part of pyrazole were particularly active against these cell types, suggesting potential for further optimization as lung cancer inhibitory agents (Jing et al., 2012).
2. Antimicrobial Properties
Research by Shubhangi et al. (2019) explored the antimicrobial properties of pyrazole derivatives, including a similar compound to 3-(1-methyl-1H-pyrazol-4-yl)benzoic acid. They synthesized several derivatives and tested their effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as the fungal strain Candida albicans. The observed antimicrobial activities were in agreement with the docking results, highlighting the potential of these compounds in antimicrobial applications (Shubhangi et al., 2019).
3. Hydrogen-Bonded Supramolecular Structures
Studies on hydrogen-bonded supramolecular structures of pyrazole derivatives, including 3-(1-methyl-1H-pyrazol-4-yl)benzoic acid, have been conducted. Portilla et al. (2007) researched the hydrogen bonding in three substituted 4-pyrazolylbenzoates. Their findings on the hydrogen-bonded structures in these compounds contribute to the understanding of their potential applications in materials science and crystal engineering (Portilla et al., 2007).
4. Optical Nonlinearity and Potential in Optical Limiting Applications
Chandrakantha et al. (2013) synthesized a series of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, related to 3-(1-methyl-1H-pyrazol-4-yl)benzoic acid, and studied their optical nonlinearity using laser pulses. They found that certain compounds exhibited significant nonlinearity, identifying them as potential candidates for optical limiting applications (Chandrakantha et al., 2013).
特性
IUPAC Name |
3-(1-methylpyrazol-4-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-13-7-10(6-12-13)8-3-2-4-9(5-8)11(14)15/h2-7H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADEBTUFPSZKNOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC(=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-methyl-1H-pyrazol-4-yl)benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-chloro-N-[(2-fluorophenyl)methyl]pyridazin-3-amine](/img/structure/B1414939.png)
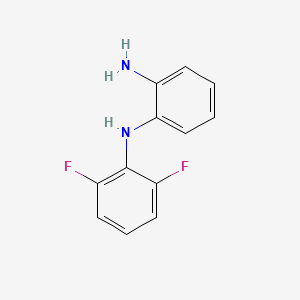
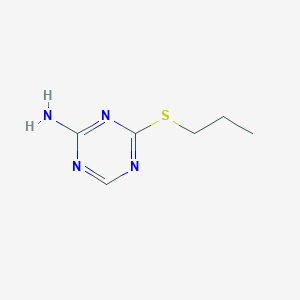
![3-{3-methoxy-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid](/img/structure/B1414943.png)
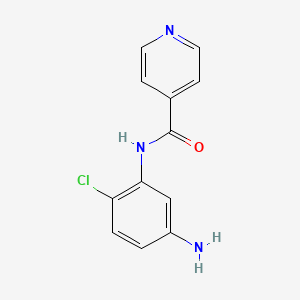
![Methyl 2-{[4-(propan-2-yl)phenyl]sulfanyl}acetate](/img/structure/B1414949.png)
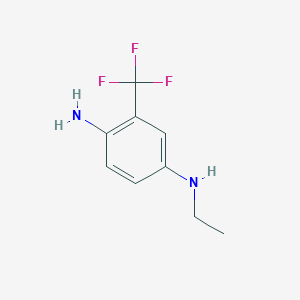
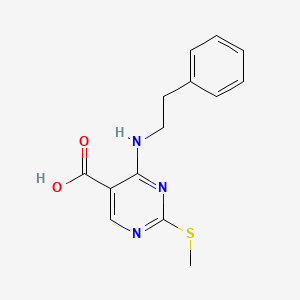
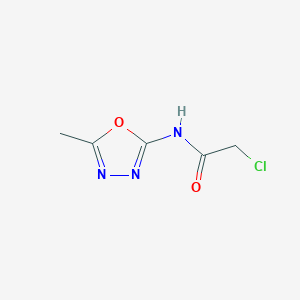
![2-[(3-Pyridinylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1414955.png)
![2-{[(2-Methylbutan-2-yl)oxy]methyl}aniline](/img/structure/B1414957.png)
![6-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]hexan-1-amine](/img/structure/B1414959.png)
